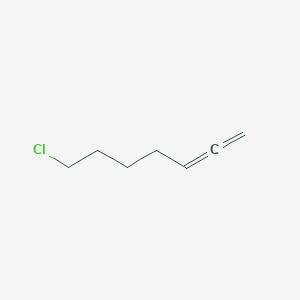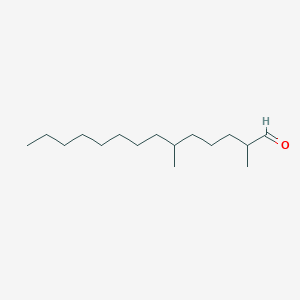
2,6-Dimethyltetradecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyltetradecanal is an organic compound with the molecular formula C16H32O It is an aldehyde with a long carbon chain and two methyl groups attached to the second and sixth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyltetradecanal can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethyltetradecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,6-dimethyltetradecanol. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyltetradecanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to 2,6-dimethyltetradecanoic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2,6-dimethyltetradecanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or acetals under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3) or primary amines for imine formation; alcohols in the presence of acid catalysts for acetal formation
Major Products Formed
Oxidation: 2,6-Dimethyltetradecanoic acid
Reduction: 2,6-Dimethyltetradecanol
Substitution: Imines, acetals
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyltetradecanal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving lipid metabolism and the role of aldehydes in biological systems.
Medicine: Research into the potential therapeutic applications of aldehydes, including their antimicrobial and anti-inflammatory properties, may involve this compound.
Industry: It is used in the production of fragrances and flavorings due to its unique scent profile.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyltetradecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in biological systems where aldehydes can modify proteins and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyltetradecanal can be compared with other similar compounds such as:
Tetradecanal: Lacks the methyl groups at the 2 and 6 positions, resulting in different reactivity and properties.
2,6-Dimethyldodecanal: Has a shorter carbon chain, which affects its physical and chemical properties.
2,6-Dimethylhexadecanal: Has a longer carbon chain, leading to differences in solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64682-99-1 |
|---|---|
Molekularformel |
C16H32O |
Molekulargewicht |
240.42 g/mol |
IUPAC-Name |
2,6-dimethyltetradecanal |
InChI |
InChI=1S/C16H32O/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h14-16H,4-13H2,1-3H3 |
InChI-Schlüssel |
CHSDHXWTAMMYDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)CCCC(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




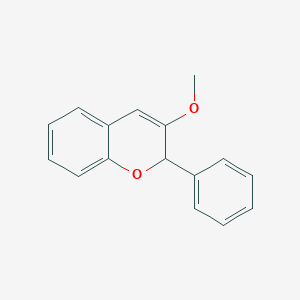

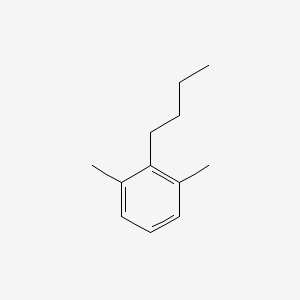
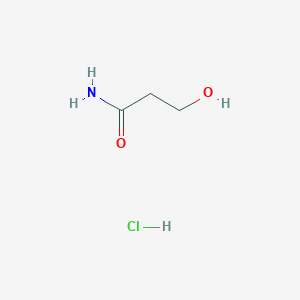
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)
![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)

